molecular formula C23H19ClN4O3 B2637462 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 923674-81-1

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Katalognummer: B2637462
CAS-Nummer: 923674-81-1
Molekulargewicht: 434.88
InChI-Schlüssel: DRBCIFXACYVYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H19ClN4O3. It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of similar compounds often involves a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product . A structure-activity relationship (SAR) study led to the identification of potent inhibitors .


Chemical Reactions Analysis

The compound may have inhibitory activities on ENPP1 . The reaction of similar compounds with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino .

Wissenschaftliche Forschungsanwendungen

HIV-1 Protease Inhibition

The compound has been investigated for its potential in inhibiting the Human Immunodeficiency Virus-1 (HIV-1) protease. A study by Zhu et al. (2019) demonstrated that a similar compound with N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as the P2 ligand exhibited significant enzyme inhibitory and antiviral activity against HIV-1, including drug-resistant variants, with low cytotoxicity (Zhu et al., 2019).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, which showed selective antitumor activities. The R-configuration of these compounds may contribute to their efficacy (Xiong Jing, 2011).

Anticytomegalovirus Activity

Paramonova et al. (2020) synthesized new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which showed powerful inhibitory activity against human cytomegalovirus in vitro (Paramonova et al., 2020).

Antibacterial Properties

Kostenko et al. (2008) found that similar pyridothienopyrimidinones possess antistaphylococcal activity, demonstrating the antibacterial potential of this class of compounds (Kostenko et al., 2008).

Molecular Structure and Hydrogen Bonding

Trilleras et al. (2008) studied the molecular structures and hydrogen bonding properties of related compounds, highlighting their structural complexity and potential applications in medicinal chemistry (Trilleras et al., 2008).

Antimicrobial Activity

Sraa Abu-Melha (2013) synthesized new compounds incorporating the pyrazolopyridine moiety, which were evaluated as antimicrobial agents. This research contributes to understanding the antimicrobial applications of such compounds (Sraa Abu-Melha, 2013).

Wirkmechanismus

The compound may act on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with p-toluidine to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "p-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with p-toluidine in the presence of sodium acetate and ethanol to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of sodium acetate and diethyl ether to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide." ] }

923674-81-1

Molekularformel

C23H19ClN4O3

Molekulargewicht

434.88

IUPAC-Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29)

InChI-Schlüssel

DRBCIFXACYVYRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.